(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid
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Overview
Description
(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid is a complex organic compound that belongs to the class of carboxylic acids This compound is characterized by its intricate structure, which includes a phenylmethoxycarbonylamino group and a propanoylamino group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using a phenylmethoxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the amide bond: The protected amine is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the amide bond.
Deprotection: The protecting group is removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amine and carboxylic acid groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoic acid
- (2R)-3-(benzyloxy)-2-[(benzyloxy)carbonyl]amino propanoic acid
Uniqueness
(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of functional groups allows for diverse chemical transformations and applications, setting it apart from similar compounds.
Properties
IUPAC Name |
(2R)-4-methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-12(2)10-14(16(21)22)19-15(20)8-9-18-17(23)24-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMIZMAFNVITAO-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CCNC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)CCNC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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